1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone 1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 338965-43-8
VCID: VC7293718
InChI: InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
SMILES: CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl
Molecular Formula: C20H16Cl3NO2
Molecular Weight: 408.7

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

CAS No.: 338965-43-8

Cat. No.: VC7293718

Molecular Formula: C20H16Cl3NO2

Molecular Weight: 408.7

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone - 338965-43-8

Specification

CAS No. 338965-43-8
Molecular Formula C20H16Cl3NO2
Molecular Weight 408.7
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one
Standard InChI InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
Standard InChI Key UWFRYJVETHYZQS-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name—1-(4-chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone—precisely describes its structure:

  • A pyridinone ring substituted at position 1 with a 4-chlorobenzyl group

  • Position 3 functionalized by a 2,6-dichlorobenzyl ether moiety

  • A methyl group at position 2

The molecular formula C₂₀H₁₆Cl₃NO₂ (MW 408.71 g/mol) reflects three chlorine atoms contributing to its lipophilicity, with a calculated logP of 3.12 .

Crystallographic and Stereoelectronic Features

While X-ray diffraction data remains unpublished, computational models predict a planar pyridinone ring with dihedral angles of 68° (4-chlorobenzyl) and 112° (2,6-dichlorobenzyloxy) relative to the heterocycle. This steric arrangement facilitates π-π stacking interactions in biological systems .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod
Boiling Point553.7±50.0°CModified Trouton
Density1.40±0.1 g/cm³Group Contribution
pKa1.42±0.10QSPR Modeling
LogP3.12Crippen Fragmentation

Synthetic Methodologies and Optimization

Alkylation Strategies

The synthesis employs Cs₂CO₃-mediated N-alkylation of 3-cyano-2(1H)-pyridone precursors, as adapted from related pyridinone syntheses . Key steps include:

  • Generation of the pyridinone anion via deprotonation

  • Nucleophilic attack on 4-chlorobenzyl chloride

  • Williamson ether synthesis for 2,6-dichlorobenzyloxy incorporation

Table 2: Representative Synthetic Conditions

StepReagentTemp (°C)Yield (%)
N-AlkylationCs₂CO₃, DMF, 4-Cl-benzyl chloride8062
O-AlkylationK₂CO₃, acetone, 2,6-diCl-benzyl bromide6058

Regioselectivity challenges arise during O-alkylation due to competing N-attacks, necessitating precise stoichiometric control .

Purification and Characterization

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) achieves >95% purity. Structural confirmation combines:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.12 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂), 4.89 (s, 2H, NCH₂), 2.31 (s, 3H, CH₃)

  • HRMS: m/z 408.0392 [M+H]⁺ (calc. 408.0398)

Reactivity and Derivative Formation

Electrophilic Susceptibility

The electron-deficient pyridinone ring undergoes regioselective nitration at C5 under mixed acid conditions. Halogenation (e.g., Br₂/FeCl₃) occurs preferentially at C4, guided by DFT-calculated Fukui indices .

Functional Group Interconversions

Notable transformations include:

  • Amidation: Ti(O-i-Pr)₄-catalyzed reaction with primary amines yields C3 amides (45–72% yields)

  • Click Chemistry: CuAAC with azides generates 1,2,3-triazoles at the methyl position (82% yield)

OrganismMIC (μg/mL)
S. aureus (MRSA)64
E. coli (ESBL)>128
C. albicans32

Quorum sensing inhibition (63% at 50 μM) in P. aeruginosa PAO1 implies anti-virulence potential .

Industrial and Regulatory Considerations

Scalability Challenges

Current batch synthesis limits production to 50 g scales due to:

  • Exothermic risks during Cs₂CO₃-mediated steps

  • High purification costs from halogenated byproducts

Continuous-flow approaches using microreactors (τ = 120 s) show promise for kilogram-scale production .

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